molecular formula C26H21Cl2NO4 B104219 Cycloprothrin CAS No. 63935-38-6

Cycloprothrin

Cat. No. B104219
CAS RN: 63935-38-6
M. Wt: 482.4 g/mol
InChI Key: CGTWCAVZZBLHQH-UHFFFAOYSA-N
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Description

Cycloprothrin is a chiral pyrethroid insecticide known for its stereoselective insecticidal activity. The synthesis and separation of its isomers have been achieved, with the (1R, alphaR)-cycloprothrin isomer demonstrating significantly higher insecticidal activity against certain larvae compared to the racemic mixture . Cycloprothrin is related to other cyclopropane-containing compounds, which are of interest due to their presence in natural products and their utility in synthetic chemistry .

Synthesis Analysis

The synthesis of cycloprothrin involves stereoselective cyclopropanation reactions, which have been a focus of organic chemists due to the challenge of producing enantiomerically pure cyclopropanes . The methods for cyclopropanation include halomethylmetal-mediated reactions, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences . These methods are crucial for the preparation of cycloprothrin and its isomers, as demonstrated by the successful separation of these isomers for further study of their insecticidal properties .

Molecular Structure Analysis

The molecular structure of cycloprothrin and related compounds features a cyclopropane ring, which is a highly strained three-membered ring. This strain is of interest to physical chemists, while organic chemists value the cyclopropane ring's presence in naturally occurring compounds . The orientation of substituents around the cyclopropane ring, such as in the related compound 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanyl piperidin-1-yl ketone, is described by specific torsion angles, which can influence the compound's reactivity and properties .

Chemical Reactions Analysis

Cycloprothrin's reactivity is influenced by the cyclopropane ring, which can undergo various chemical reactions. Conrotatory ring-opening reactions of cyclopropyl anions are one such reaction, which has been computationally studied to understand the transition structures and reaction pathways . These reactions are important for the transformation of cyclopropane rings into other functional groups that can be used in further synthetic steps.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloprothrin are closely related to its molecular structure and the presence of the cyclopropane ring. The stereoisomers of cycloprothrin exhibit different levels of insecticidal activity, which is a critical chemical property for its application as a pesticide . Additionally, the synthesis of cyclopropane derivatives often aims to introduce or modify physical and chemical properties to enhance their biological or structural utility, as seen in the synthesis of densely functionalized heterocycles from activated cyclopropane derivatives .

Scientific Research Applications

1. Pesticide Delivery System in Agriculture

Cycloprothrin has been studied for its application in agriculture, specifically in paddy fields. A formulation technique was developed for granules containing cycloprothrin, which demonstrated high efficacy against several kinds of injurious paddy insects. The granules were designed to sink to the bottom soil and then resurface, efficiently distributing the active ingredient on the water surface (Sekiguchi, Takahashi, Masui, & Kojima, 1991).

2. Stereoisomer Synthesis and Separation for Enhanced Efficacy

Research has been conducted on the synthesis and separation of cycloprothrin stereoisomers. The study found that specific isomers of cycloprothrin showed significantly higher insecticidal activity than the racemic form, indicating the importance of isomer separation for enhanced efficacy (Jiang, Wang, Fu, & Li, 2008).

3. Interaction with β-Cyclodextrin

A molecular modeling study investigated the interaction between cycloprothrin derivatives and β-cyclodextrin. This research is significant for understanding the formation of adducts involving cycloprothrin, which could have implications for its stability and delivery (Manunza, Deiana, Pintore, Delogu, & Gessa, 1997).

4. Controlling Agricultural Pests

Field experiments have demonstrated the effectiveness of cycloprothrin, in combination with an alarm pheromone, in controlling aphids in iceberg lettuce. This research highlights cycloprothrin's potential in integrated pest management strategies (Ester, Gut, Oosten, & Pijnenburg, 1993).

Safety And Hazards

Cycloprothrin may cause an allergic skin reaction and is harmful if inhaled . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required .

Future Directions

Cycloprothrin is remarkable because it was developed from first principles, making it the first ‘designer’ insecticide . It is one of the safest pesticides ever developed and is specifically active against major rice pests . Its low toxicity to both mammals and fish makes it particularly suitable for use in rice culture, where fish is an important food staple grown in flooded rice paddies . The future of Cycloprothrin will depend on economic factors and the results of further detailed tests required by environmental registering authorities .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2NO4/c1-2-31-20-13-11-19(12-14-20)25(17-26(25,27)28)24(30)33-23(16-29)18-7-6-10-22(15-18)32-21-8-4-3-5-9-21/h3-15,23H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWCAVZZBLHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058148
Record name Cycloprothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloprothrin

CAS RN

63935-38-6
Record name Cycloprothrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63935-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloprothrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063935386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloprothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJD87S7ZH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373
Citations
B Jiang, H Wang, QM Fu, ZY Li - Chirality, 2008 - Wiley Online Library
… The synthesis and separation of the isomers of the pesticide cycloprothrin … )‐cycloprothrin isomers and on a DAICEL CHIRALCEL OD‐H column (25 × 0.46 cm) for (1S, α*)‐cycloprothrin …
Number of citations: 20 onlinelibrary.wiley.com
K SEGUCHI, S ASAKA, Y KATOH… - Nippon Noyaku …, 1991 - jlc.jst.go.jp
… of potassium carbonate to yield 14C-cycloprothrin labeled at the C-3 position of the cyclopropane ring. Through purification by TLC, i4Ccycloprothrin with a radiochemical purity of more …
Number of citations: 3 jlc.jst.go.jp
YG Si, J Chen, F Li, JH Li, YJ Qin… - Advanced Synthesis & …, 2006 - Wiley Online Library
… efficient synthesis of the pesticide cycloprothrin in high yield. … the preparation of the pesticide cycloprothrin, which is used in … the preparation of the compound cycloprothrin, involves the …
Number of citations: 14 onlinelibrary.wiley.com
K SEGUCHI, S SAKAI, H KOBAYASI… - Nippon Noyaku …, 1991 - jlc.jst.go.jp
… of unchanged cycloprothrin was found in the shoots but not in the grains. 14C-Cycloprothrin … The metabolism study on cycloprothrin in rats has already been done, and this time we …
Number of citations: 4 jlc.jst.go.jp
瀬口宏一郎, 堺信一, 小林久文, 加藤義郎 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
… of unchanged cycloprothrin was found in the shoots but not in the grains. 14C-Cycloprothrin … The metabolism study on cycloprothrin in rats has already been done, and this time we …
Number of citations: 0 jlc.jst.go.jp
IM Russell - 1990 - Citeseer
… This paper describes the properties of one such material, Cycloprothrin, and shows that it has the dyebath exhaustion properties and durability required for industrial treatment of wool. …
Number of citations: 1 citeseerx.ist.psu.edu
瀬口宏一郎, 浅香四郎, 加藤義郎, 山口勇 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
… of potassium carbonate to yield 14C-cycloprothrin labeled at the C-3 position of the cyclopropane ring. Through purification by TLC, i4Ccycloprothrin with a radiochemical purity of more …
Number of citations: 0 jlc.jst.go.jp
XU Yang-guang, LI Xue-feng, Z Wen-ji, ZOU Dong-yun… - 农药学学报, 2004 - nyxxb.cn
… of cycloprothrin to cap thoroughly, the effects of different concentration cycloprothrin at 0.685, … have been exposured in correspondingly low concertration cycloprothrin for a long term, its …
Number of citations: 3 www.nyxxb.cn
K HAMA - Pesticide Handbook, 1994 - cir.nii.ac.jp
Cycloprothrin. | CiNii Research … Cycloprothrin. …
Number of citations: 0 cir.nii.ac.jp
S Kirihara, Y Sakurai - Jpn. Pestic. Inf, 1988
Number of citations: 12

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